![molecular formula C16H15N3O3S3 B2891950 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide CAS No. 896706-35-7](/img/structure/B2891950.png)
2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide
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Overview
Description
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . This ring has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by the functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been explored in several studies . For instance, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested them as ATP-sensitive potassium channel activators . Another study developed a novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives .Molecular Structure Analysis
There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These thiadiazine systems can give rise to benzo derivatives .Chemical Reactions Analysis
The preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides involves a Curtius rearrangement followed by an intramolecular cyclization . The reaction of saccharins with hydrazine gives the hydrazides, which upon nitrosation leads to the acylazides. These undergo a thermal Curtius rearrangement when refluxed in toluene, to give the isocyanates. Under the reaction conditions, they undergo an intramolecular cyclization involving the nitrogen atom of the sulfonamide group and yield the target compounds .Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, utilizing a structure similar to the specified compound as a pharmacophoric group. These derivatives were evaluated for their potential antitumor activity in vitro against human tumor cell lines. Notably, some compounds demonstrated considerable anticancer activity against specific cancer cell lines, highlighting the chemical's role in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Antioxidant Studies
Another research avenue involved synthesizing novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds were evaluated for their antioxidant activities, with many exhibiting moderate to significant radical scavenging activity. This suggests the potential of derivatives of the compound for developing antioxidants (Ahmad et al., 2012).
Amplification of Phleomycin
In a study dating back to 1978, derivatives similar to the chemical were synthesized and evaluated for their activity as amplifiers of phleomycin against Escherichia coli. Although none showed outstanding activity, the research indicated variability in their effectiveness, suggesting avenues for further exploration in enhancing antibiotic efficacy (Brown, Dunlap, Grigg, & Danckwerts, 1978).
Anticonvulsant Evaluation
The synthesis of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has been researched for anticonvulsant activities. These studies involved evaluating compounds using various models to assess their effectiveness against seizures, underscoring the compound's potential utility in developing anticonvulsant medications (Nath et al., 2021).
Cascade Reactions for Heterocycles
Research has also explored the use of thioureido-acetamides for synthesizing various heterocycles through one-pot cascade reactions. These reactions demonstrate excellent atom economy and versatility in producing heterocyclic compounds, including derivatives related to the specified compound, for potential use in pharmaceuticals and materials chemistry (Schmeyers & Kaupp, 2002).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities , suggesting diverse molecular and cellular effects.
properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-23-12-6-4-5-11(9-12)17-15(20)10-24-16-18-13-7-2-3-8-14(13)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGUCNRJQVOFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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